

# Structural Analogs of ZINC194100678: A Comparative Guide to Potency Improvement in PAK1 Inhibition

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## Compound of Interest

Compound Name: ZINC194100678

Cat. No.: B11930747

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This guide provides a detailed comparison of **ZINC194100678**, a known p21-activated kinase 1 (PAK1) inhibitor, with its structural analogs that have demonstrated improved potency. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationship (SAR) of 1H-pyrazolo[3,4-d]pyrimidine derivatives as PAK1 inhibitors. The data presented is based on the findings from the study by Zhang et al. (2020) published in the European Journal of Medicinal Chemistry.

**ZINC194100678** was identified as a PAK1 inhibitor with a half-maximal inhibitory concentration (IC<sub>50</sub>) of 8.37  $\mu$ M.<sup>[1]</sup> Subsequent research focused on the synthesis and evaluation of structural analogs to enhance this potency. This guide will focus on two such analogs, Compound 5l and the significantly more potent ZMF-10, which exhibit substantial improvements in both biochemical and cell-based assays.

## Comparative Potency of ZINC194100678 Analogs

The following table summarizes the in vitro potency of **ZINC194100678** and its improved structural analogs against PAK1 and the triple-negative breast cancer cell line MDA-MB-231.

Compound	Chemical Structure	PAK1 IC50 (μM)	MDA-MB-231 IC50 (μM)
ZINC194100678	<chem>N(C1=C2C(NN=C2)=NC=N1)C3CCOCC3</chem>	8.37[1]	40.16[1]
Compound 5l	<chem>O=C(NC1=CC=C(Cl)C=C1)C2=CC=C(NC3=C4C(NN=C4)=NC=N3)C=C2</chem>	2.11	10.21
ZMF-10 (Compound 7j)	<chem>FC1=CC(NC2=C3C(N=N=C3)=NC=N2)=CC=C1C(F)(F)F</chem>	0.174[2]	3.48[2]

## Experimental Protocols

### In Vitro PAK1 Kinase Assay

The inhibitory activity of the compounds against PAK1 was determined using a bioluminescence-based kinase assay. The assay was performed in a 384-well plate format. Each well contained a reaction mixture of 25 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 0.01% Triton X-100, 100 μM ATP, 1 μM of a specific peptide substrate, and recombinant human PAK1 enzyme. The compounds were dissolved in DMSO and added to the wells to achieve final concentrations ranging from 0.01 to 100 μM. The reaction was initiated by the addition of ATP and incubated for 1 hour at room temperature. Following incubation, a kinase-glo® reagent was added to measure the amount of remaining ATP. The luminescence signal, which is inversely proportional to the kinase activity, was measured using a microplate reader. The IC<sub>50</sub> values were calculated by fitting the dose-response curves using a nonlinear regression model.

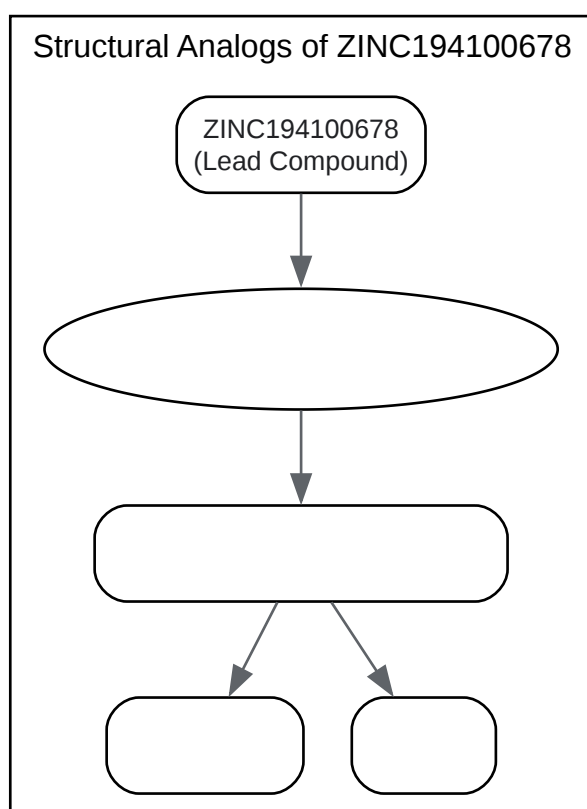
### MDA-MB-231 Cell Proliferation Assay

The anti-proliferative activity of the compounds was evaluated using the sulforhodamine B (SRB) assay. MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the compounds (typically ranging from 0.1 to 100 μM) for 48 hours. After the treatment period, the cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution. The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was

measured at 515 nm using a microplate reader. The IC<sub>50</sub> values, representing the concentration of the compound that causes 50% inhibition of cell growth, were determined from the dose-response curves.

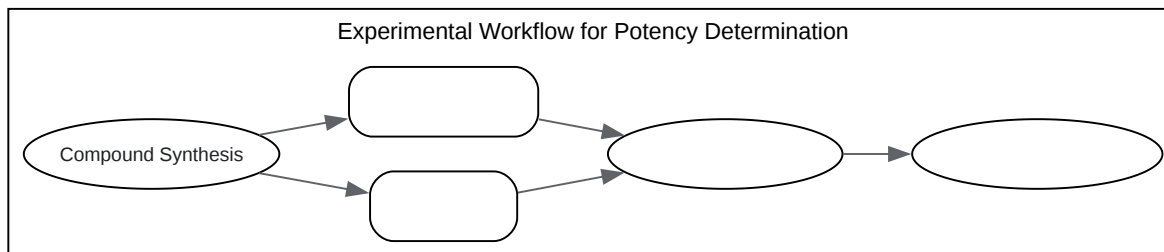
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical relationship between the parent compound and its more potent analogs, as well as the general workflow of the experimental procedures used to determine their potency.



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Caption: Development of potent PAK1 inhibitors from **ZINC194100678**.



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Caption: Workflow for evaluating the potency of PAK1 inhibitors.

P21-activated kinase 1 (PAK1) is a key signaling node that regulates various cellular processes, including cell proliferation, survival, and migration. Its dysregulation is implicated in several human diseases, including cancer. The inhibition of PAK1 is a promising therapeutic strategy, and the development of potent and selective inhibitors is an active area of research. The 1H-pyrazolo[3,4-d]pyrimidine scaffold represents a promising starting point for the design of novel PAK1 inhibitors with improved therapeutic potential.

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## References

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- 2. Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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